![molecular formula C13H15FO4S B1518171 1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid CAS No. 1153968-51-4](/img/structure/B1518171.png)
1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid
Overview
Description
1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1153968-51-4 . It has a molecular weight of 286.32 . The IUPAC name for this compound is 1-[(4-fluorophenyl)sulfonyl]cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid is 1S/C13H15FO4S/c14-10-4-6-11(7-5-10)19(17,18)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Polymer Science Applications
The synthesis of aromatic polyamides containing the cyclohexane structure demonstrates an application in polymer science. These polyamides were prepared from compounds related to 1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid, exhibiting high inherent viscosities, good solubility in polar aprotic solvents, and the ability to form transparent, flexible, and tough films. The polymers showed high thermal stability, with glass transition temperatures ranging from 180-243°C, and their weight loss temperatures in nitrogen and air were all above 450°C (Hsiao et al., 1999).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid have been used in the development of fluorine-18-labeled 5-HT1A antagonists. These derivatives demonstrated comparable pharmacokinetic properties and specific binding ratios to the parent compound, indicating their potential use in assessing dynamic changes in serotonin levels and providing statistics for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Analytical Chemistry Applications
The compound and its derivatives have applications in analytical chemistry, where cyclohexane derivatives with a hydroxyl or carboxylic acid group showed strong adsorption in acidified aqueous solutions on both sulfonated and non-ionic resins. This indicates their utility in analyzing aqueous solutions for organic contaminants, highlighting the influence of hydrophobic interactions on adsorption (Jahangir & Samuelson, 1978).
Materials Science Applications
In materials science, 1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid derivatives have been explored for their liquid crystal properties. The study on the synthesis and liquid crystal properties of laterally fluorinated trans-cyclohexane-1-carboxylate and benzoate esters revealed that the lateral fluoro-substituent significantly influences the nematic thermal stabilities and the smectic tendency of the system, providing insights into the design of liquid crystal materials (Gray et al., 1981).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a locked up place .
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4S/c14-10-4-6-11(7-5-10)19(17,18)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLCNIYILVXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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